2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE is a complex organic compound that features a benzisothiazole moiety, a methylphenyl group, and a dichlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the methylphenyl group and the dichlorobenzoate ester. Common reagents used in these reactions include sulfur dioxide, amines, and chlorinated benzoic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- [1,1-Dioxido-1,2-benzisothiazol-3-yl]thioacetic acid
Uniqueness
Compared to similar compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18Cl2N2O4S |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4S/c1-15-6-9-17(10-7-15)27(22-18-4-2-3-5-21(18)32(29,30)26-22)12-13-31-23(28)16-8-11-19(24)20(25)14-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
KKLXGKWHTASIEM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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